5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, and a phenyl ring attached to an indole core. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions. For this compound, the specific ketone used is 5-chloro-3-hexyl-3-phenyl-2,3-dihydro-1H-indole-2-one. The reaction is carried out in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Halogenated indoles and other substituted products.
Scientific Research Applications
5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the hexyl chain, which may affect its biological activity.
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the chloro group, potentially altering its reactivity and interactions.
3-Phenyl-1,3-dihydro-2H-indol-2-one: Lacks both the chloro group and hexyl chain, serving as a simpler analog.
Uniqueness
5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, hexyl chain, and phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
62524-10-1 |
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Molecular Formula |
C20H22ClNO |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
5-chloro-3-hexyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H22ClNO/c1-2-3-4-8-13-20(15-9-6-5-7-10-15)17-14-16(21)11-12-18(17)22-19(20)23/h5-7,9-12,14H,2-4,8,13H2,1H3,(H,22,23) |
InChI Key |
IHDRPLCFRKWFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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